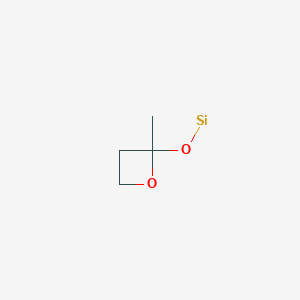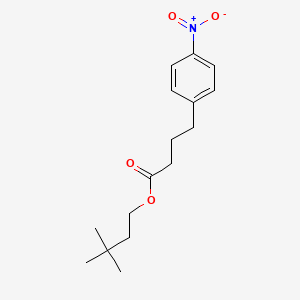
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is an organic compound with the molecular formula C16H23NO4. This compound is known for its unique chemical structure, which includes a benzenebutanoic acid core with a nitro group at the 4-position and a 3,3-dimethylbutyl ester group. It is used in various scientific research applications due to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid with 3,3-dimethylbutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amino compound.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzenebutanoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active benzenebutanoic acid, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenebutanoic acid, 4-nitro-, methyl ester
- Benzenebutanoic acid, 4-nitro-, ethyl ester
Uniqueness
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is unique due to its 3,3-dimethylbutyl ester group, which imparts distinct steric and electronic properties compared to other esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
766546-34-3 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
3,3-dimethylbutyl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)11-12-21-15(18)6-4-5-13-7-9-14(10-8-13)17(19)20/h7-10H,4-6,11-12H2,1-3H3 |
Clave InChI |
OGXPZWBBWKEKJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCOC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
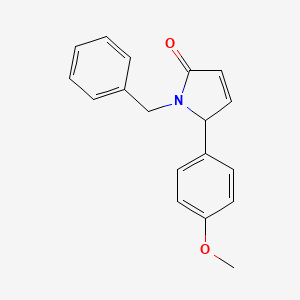
![4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B14208468.png)
![5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14208482.png)
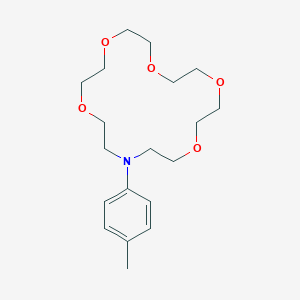
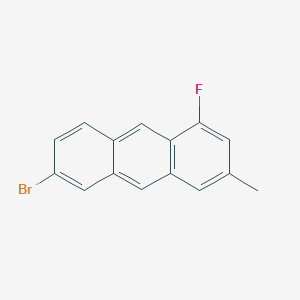
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate](/img/structure/B14208499.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
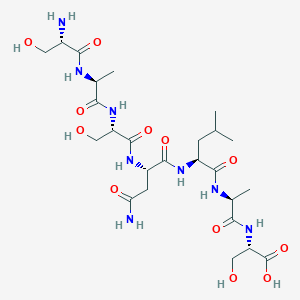
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)
![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)
